molecular formula C12H11NO B11905428 1-(2-Methylquinolin-4-yl)ethanone CAS No. 132854-97-8

1-(2-Methylquinolin-4-yl)ethanone

Cat. No.: B11905428
CAS No.: 132854-97-8
M. Wt: 185.22 g/mol
InChI Key: NAMJJRIVHWLVEA-UHFFFAOYSA-N
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Description

1-(2-Methylquinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, specifically, features a quinoline ring substituted with a methyl group at the 2-position and an ethanone group at the 4-position, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate under dimethylformamide solvent . Another method includes the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylquinolin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

1-(2-Methylquinolin-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylquinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylquinolin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

132854-97-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-methylquinolin-4-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-7-11(9(2)14)10-5-3-4-6-12(10)13-8/h3-7H,1-2H3

InChI Key

NAMJJRIVHWLVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)C

Origin of Product

United States

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